molecular formula C10H13ClN2 B563778 1-(3-Chlorophenyl)piperazine-d8 CAS No. 1189923-43-0

1-(3-Chlorophenyl)piperazine-d8

Cat. No. B563778
CAS RN: 1189923-43-0
M. Wt: 204.727
InChI Key: VHFVKMTVMIZMIK-DUSUNJSHSA-N
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Description

1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is a phenyl piperazine derivative . It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . mCPP is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .


Synthesis Analysis

The synthesis of arylpiperideines and arylpiperidines as analogs of 1-(3-chlorophenyl)piperazine has been reported . The starting aryllithium derivatives were treated with 1-methyl-piperdin-4-one to provide the corresponding hydroxy derivatives .


Molecular Structure Analysis

The empirical formula of 1-(3-Chlorophenyl)piperazine-d8 is C10D8H6Cl2N2 . The molecular weight is 241.19 .


Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine has been used in the determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS . It has also been used to investigate the in vitro efficacy of newly synthesized compounds such as fluoroquinolones (norfloxacine and lomefloxacine) against Philasterides dicentrarchi .

Scientific Research Applications

Analytical Chemistry Designer Piperazine Detection

1-(3-Chlorophenyl)piperazine (CPP) is utilized in analytical chemistry for the detection of designer piperazines in urine specimens, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The deuterated form, CPP-d8, would serve as an internal standard due to its structural similarity, enhancing the accuracy of quantitative analyses .

Pharmacological Research CNS Stimulant Studies

CPP is known to act as a central nervous system (CNS) stimulant. Its deuterated form could be used in pharmacokinetic and metabolic studies to understand its behavior in biological systems without altering its pharmacological profile .

Antiparasitic Drug Development

CPP has been used to assess the efficacy of newly synthesized compounds, such as fluoroquinolones, against parasites like Philasterides dicentrarchi. CPP-d8 could be used in similar research to track metabolic pathways and degradation products of these compounds .

Toxicology Metabolite Identification

In toxicological studies, CPP-d8 can help identify metabolites and understand metabolic pathways of related compounds, providing insights into their biotransformation and potential toxicity.

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Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

1-(3-Chlorophenyl)piperazine-d8 acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers like cyclic AMP (cAMP).

Result of Action

The activation of 5-HT2C receptors by 1-(3-Chlorophenyl)piperazine-d8 can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the management of disorders related to feeding behavior.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-(3-Chlorophenyl)piperazine-d8 . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFVKMTVMIZMIK-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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